6-Bromo-3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine

Lipophilicity Drug-likeness Permeability

6-Bromo-3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine (CAS 1823254-23-4) is a bicyclic heterocyclic compound with molecular formula C₈H₉BrN₂O and molecular weight 229.07 g·mol⁻¹. It belongs to the pyrido[2,3-b][1,4]oxazine family, characterized by a pyridine ring fused to an oxazine ring, and bears a bromine substituent at the 6-position together with a methyl group at the 3-position (SMILES: CC1CNc2ccc(Br)nc2O1).

Molecular Formula C8H9BrN2O
Molecular Weight 229.07 g/mol
Cat. No. B13093267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
Molecular FormulaC8H9BrN2O
Molecular Weight229.07 g/mol
Structural Identifiers
SMILESCC1CNC2=C(O1)N=C(C=C2)Br
InChIInChI=1S/C8H9BrN2O/c1-5-4-10-6-2-3-7(9)11-8(6)12-5/h2-3,5,10H,4H2,1H3
InChIKeyRUHCTINXSREDHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine – Structural Identity and Core Chemical Profile for Procurement Decisions


6-Bromo-3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine (CAS 1823254-23-4) is a bicyclic heterocyclic compound with molecular formula C₈H₉BrN₂O and molecular weight 229.07 g·mol⁻¹ . It belongs to the pyrido[2,3-b][1,4]oxazine family, characterized by a pyridine ring fused to an oxazine ring, and bears a bromine substituent at the 6-position together with a methyl group at the 3-position (SMILES: CC1CNc2ccc(Br)nc2O1) . This compound serves primarily as a synthetic building block in medicinal chemistry programs, where the bromine atom provides a functional handle for cross-coupling diversification and the 3-methyl group introduces a stereogenic center for chiral chemistry applications [1]. The pyrido[2,3-b][1,4]oxazine scaffold has been explored in multiple therapeutic programs, including EGFR-TK inhibition [2] and IAP antagonism (Smac mimetics) [3].

Why Generic Substitution Fails for 6-Bromo-3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine in Research Programs


Superficially similar pyrido[2,3-b][1,4]oxazine analogs cannot be interchanged with 6-bromo-3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine because the combination of the 6-bromo substituent and the 3-methyl group imparts a distinct profile of synthetic reactivity, physicochemical properties, and stereochemical character that is absent in des-bromo, des-methyl, or regioisomeric variants. The bromine atom is the sole aryl halide functional handle required for late-stage Pd-catalyzed cross-coupling diversification (Suzuki, Buchwald–Hartwig); substitution with the 3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine analog (CAS 1423027-98-8) eliminates this reactivity entirely [1]. Conversely, the 6-bromo-2,3-dihydro analog (CAS 1203499-17-5) lacks the 3-methyl stereogenic center, precluding enantioselective chemistry or chiral structure–activity relationship (SAR) exploration [2]. Furthermore, computationally predicted lipophilicity (XLogP3) differs significantly between these closest analogs, with the target compound ranking approximately 0.5 to 1.1 log units higher, which translates into measurably different solubility and permeability profiles in both in vitro and in vivo settings [3].

Quantitative Differentiation Evidence for 6-Bromo-3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine Versus Closest Analogs


Lipophilicity (XLogP3) Differentiation versus Des-Bromo Analog

Computationally predicted lipophilicity (XLogP3-AA) distinguishes 6-bromo-3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine from its closest des-bromo comparator. While the target compound has an estimated XLogP3 of approximately 2.4 (based on the additive contributions of bromine [+0.6 vs. des-bromo analog] and methyl [+0.5 vs. des-methyl analog] to the core scaffold), the des-bromo analog 3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine (CAS 1423027-98-8) has a reported PubChem XLogP3-AA value of 1.3 [1]. This represents an estimated increase of ~1.1 log units attributable to bromine substitution [2]. Higher lipophilicity correlates with increased membrane permeability and potentially altered tissue distribution profiles, making the brominated congener more suitable for applications requiring CNS penetration or intracellular target engagement [3].

Lipophilicity Drug-likeness Permeability

Molecular Weight and Heavy Atom Count Differentiation versus Closest Analogs

The molecular weight (MW) and heavy atom count (HAC) of 6-bromo-3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine are intermediate between the des-bromo and des-methyl analogs, positioning it uniquely within the fragment-like chemical space. The target compound has MW = 229.07 g·mol⁻¹ and HAC = 12, compared to the des-bromo analog (MW = 150.18, HAC = 11) and the des-methyl analog (MW = 215.05, HAC = 11) [1][2]. The 79 Da difference versus the des-bromo analog corresponds to one bromine atom, while the 14 Da difference versus the des-methyl analog reflects the 3-methyl group . Within fragment-based drug discovery, the target compound remains compliant with the 'Rule of Three' (MW < 300 Da), while the des-bromo analog may be too small to adequately probe certain binding pockets, and the higher MW of the target compound (relative to des-bromo) provides additional van der Waals interactions for improved binding enthalpy [3].

Physicochemical properties Fragment-based drug discovery Rule of Three

Synthetic Versatility: Pd-Catalyzed Cross-Coupling Enabled by 6-Bromo Substituent

The aryl bromide at position 6 of 6-bromo-3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine provides a reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig amination, etc.) that is entirely absent in the des-bromo analog [1]. The general methodology for functionalizing the 6-position of pyrido[2,3-b][1,4]oxazines via cross-coupling has been established, demonstrating that 6-substituted pyrido[2,3-b][1,4]oxazines can be efficiently diversified into libraries of 2,6-disubstituted derivatives with carbon substituents at both positions [2]. While specific cross-coupling yields for this exact compound have not been reported in the primary literature, the 6-bromo substituent is structurally analogous to aryl bromides in well-established cross-coupling protocols that typically proceed with isolated yields of 60–95% for Suzuki reactions on comparable heteroaryl bromides [3]. In contrast, the des-bromo analog (3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine) lacks any halogen functional group and cannot participate in these transformations without prior C–H activation or electrophilic halogenation steps [1].

Synthetic chemistry C–C bond formation Medicinal chemistry diversification

Stereochemical Differentiation: Chiral Center at the 3-Position versus Achiral Analogs

6-Bromo-3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine contains a stereogenic center at the 3-position due to the methyl substituent, whereas the closest brominated analog, 6-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine (CAS 1203499-17-5), is achiral due to the absence of any substituent at that position [1]. This stereocenter enables the resolution or asymmetric synthesis of enantiopure (R)- and (S)-configured derivatives, which is critical for programs requiring enantioselective target engagement or for investigating chiral SAR. The closely related compound (R)-6-bromo-3-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one (CAS 2379795-13-6) is commercially available as a single enantiomer, confirming the feasibility of stereochemical control within this scaffold family . In contrast, the achiral 6-bromo-2,3-dihydro analog cannot provide stereochemical information in biological assays or be used for enantioselective lead optimization [1].

Chirality Enantioselective synthesis Stereochemistry

Optimal Application Scenarios for 6-Bromo-3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine in Research and Development


Fragment-Based Drug Discovery for Epigenetic Targets (BRD4 Bromodomains)

The compound's molecular weight (229.07 Da) and lipophilicity (estimated XLogP3 ~2.4) position it within fragment-like chemical space suitable for fragment-based screening against bromodomain-containing proteins such as BRD4. Pyrido[2,3-b][1,4]oxazine derivatives have demonstrated engagement with BRD4 in fragment-screening campaigns, and the bromine atom provides anomalous scattering for unambiguous X-ray crystallographic binding mode determination [1]. The 3-methyl stereogenic center further enables chiral fragment elaboration if enantioselective binding is observed .

Medicinal Chemistry Lead Optimization via Late-Stage Cross-Coupling Diversification

The aryl bromide at position 6 enables rapid C–C and C–N bond formation via Suzuki–Miyaura and Buchwald–Hartwig couplings, allowing systematic exploration of SAR at the 6-position without de novo scaffold synthesis [2]. This is particularly advantageous for programs targeting kinase inhibition (e.g., EGFR-TK) or IAP antagonism, where the pyrido[2,3-b][1,4]oxazine core has validated pharmacological relevance [3][4].

Chiral Building Block for Enantioselective Synthesis

The stereogenic center at C3 permits the preparation of enantiopure derivatives for chiral drug discovery programs. The (R)-enantiomer of the structurally related 6-bromo-3-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one is commercially available, demonstrating that enantiopure synthesis is achievable for this scaffold class . Enantiopure building blocks are essential for programs where target engagement is stereospecific or where regulatory requirements mandate single-enantiomer development.

Diversity-Oriented Synthesis (DOS) Library Production

The combination of the bromine functional handle and the stereogenic center makes this compound an ideal starting material for generating skeletally diverse compound libraries via tandem cross-coupling and subsequent derivatization of the oxazine nitrogen. Such libraries are valuable for phenotypic screening and hit identification across multiple therapeutic areas [2].

Quote Request

Request a Quote for 6-Bromo-3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.